molecular formula C4H5BrF2 B15316852 2-Bromo-1,1-difluorocyclobutane CAS No. 2260932-94-1

2-Bromo-1,1-difluorocyclobutane

Cat. No.: B15316852
CAS No.: 2260932-94-1
M. Wt: 170.98 g/mol
InChI Key: LIWXXRDMMIEADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,1-difluorocyclobutane is an organofluorine compound with the molecular formula C4H5BrF2 It is a cyclobutane derivative where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-difluorocyclobutane typically involves the bromination of 1,1-difluorocyclobutane. One common method is the addition of bromine (Br2) to 1,1-difluorocyclobutane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-difluorocyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form difluorocyclobutene.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX), to form new substituted cyclobutane derivatives.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, alkoxide, and amine groups are common nucleophiles used in substitution reactions.

    Bases: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in elimination reactions.

    Electrophiles: Hydrogen halides (HX) are used in addition reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,1-difluorocyclobutane, 2-alkoxy-1,1-difluorocyclobutane, or 2-amino-1,1-difluorocyclobutane can be formed.

    Elimination Products: Difluorocyclobutene is a major product of elimination reactions.

    Addition Products: New substituted cyclobutane derivatives are formed in addition reactions.

Scientific Research Applications

2-Bromo-1,1-difluorocyclobutane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-Bromo-1,1-difluorocyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form difluorocyclobutene via an E2 mechanism. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering electron distribution and steric effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,1-difluorocyclobutane: Similar structure but with the bromine atom at a different position.

    1,1-Difluorocyclobutane: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-1,1-difluorocyclobutane: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-1,1-difluorocyclobutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other cyclobutane derivatives. The combination of these halogens allows for a wide range of chemical transformations and applications in various fields of research.

Properties

CAS No.

2260932-94-1

Molecular Formula

C4H5BrF2

Molecular Weight

170.98 g/mol

IUPAC Name

2-bromo-1,1-difluorocyclobutane

InChI

InChI=1S/C4H5BrF2/c5-3-1-2-4(3,6)7/h3H,1-2H2

InChI Key

LIWXXRDMMIEADB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1Br)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.